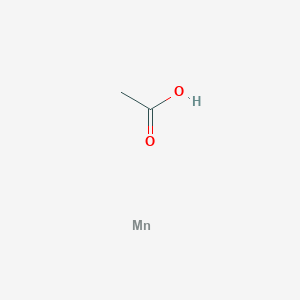
Acetic acid;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH₃COOH. It is the main component of vinegar apart from water. Manganese, a transition metal with the symbol Mn, can form various compounds with acetic acid, such as manganese(II) acetate and manganese(III) acetate. These compounds are used in various chemical reactions and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(II) acetate can be prepared by reacting manganese(II) carbonate or manganese(II) oxide with acetic acid. The reaction is typically carried out in an aqueous solution at room temperature:
MnCO3+2CH3COOH→Mn(CH3COO)2+H2O+CO2
Manganese(III) acetate can be synthesized by oxidizing manganese(II) acetate with an oxidizing agent such as potassium permanganate in acetic acid:
2Mn(CH3COO)2+KMnO4+2CH3COOH→2Mn(CH3COO)3+KOH+H2O
Industrial Production Methods
Industrial production of manganese(II) acetate involves the reaction of manganese dioxide with acetic acid in the presence of a reducing agent. The process is carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Manganese(III) acetate is a powerful oxidizing agent and can undergo various types of reactions, including:
Oxidation: It can oxidize alkenes to form lactones.
Substitution: It can participate in substitution reactions with aromatic compounds.
Addition: It can add to unsaturated systems to form new compounds.
Common Reagents and Conditions
Common reagents used with manganese(III) acetate include acetic acid, potassium permanganate, and various organic substrates. Reactions are typically carried out in acetic acid or other solvents like acetonitrile and ethanol at room temperature or slightly elevated temperatures.
Major Products
Major products formed from reactions with manganese(III) acetate include lactones, substituted aromatic compounds, and various oxidation products depending on the substrates used.
Scientific Research Applications
Manganese(III) acetate is widely used in scientific research due to its strong oxidizing properties. Some applications include:
Chemistry: Used in organic synthesis to oxidize alkenes and other compounds.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential use in oxidative stress studies and as a catalyst in drug synthesis.
Industry: Used in the production of various chemicals and as a catalyst in industrial processes.
Mechanism of Action
Manganese(III) acetate exerts its effects through one-electron oxidation mechanisms. It forms a complex with the substrate, leading to the formation of a radical intermediate. This intermediate can undergo further reactions to form the final product. The molecular targets and pathways involved include the oxidation of organic substrates and the formation of radical species.
Comparison with Similar Compounds
Similar Compounds
Manganese(II) acetate: Similar in structure but less oxidizing power.
Potassium permanganate: Stronger oxidizing agent but less selective.
Chromium(III) acetate: Similar in reactivity but different oxidation states.
Uniqueness
Manganese(III) acetate is unique due to its ability to selectively oxidize organic substrates under mild conditions. Its reactivity and selectivity make it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
2180-18-9 |
|---|---|
Molecular Formula |
C2H4MnO2 |
Molecular Weight |
114.99 g/mol |
IUPAC Name |
acetic acid;manganese |
InChI |
InChI=1S/C2H4O2.Mn/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
JXNCBISRWFPKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















